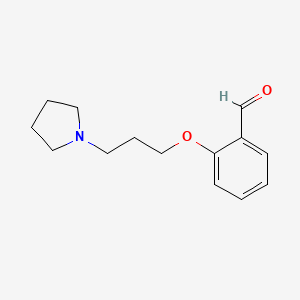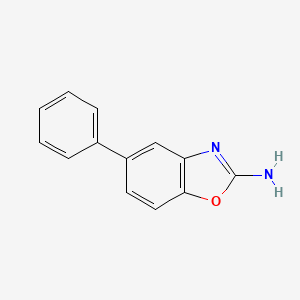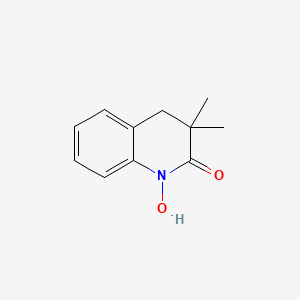
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one
Overview
Description
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one, also known as L-689,560, is a synthetic compound that has been widely used in scientific research. It belongs to the class of tetrahydroquinolines and has been shown to have various biochemical and physiological effects.
Mechanism of Action
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one acts as a competitive antagonist at the glycine site of the NMDA receptor. By binding to the glycine site, 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one prevents the binding of glycine, which is necessary for the activation of the NMDA receptor. This results in a decrease in NMDA receptor activity and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one are mainly related to its action on the NMDA receptor. By reducing NMDA receptor activity, 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases. It has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one in lab experiments is its high selectivity for the glycine site of the NMDA receptor. This allows for the specific targeting of the NMDA receptor and the study of its role in various physiological processes. However, one of the limitations of using 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the use of 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one in scientific research. One potential direction is the study of its effects on neuroinflammation, which has been implicated in various neurological disorders. Another potential direction is the development of more soluble derivatives of 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one that can be used in a wider range of experimental settings. Additionally, the potential therapeutic effects of NMDA receptor antagonists in the treatment of addiction and other psychiatric disorders continue to be an area of active research.
In conclusion, 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one is a synthetic compound that has been widely used in scientific research, particularly in the field of neuroscience. Its selectivity for the glycine site of the NMDA receptor has allowed for the study of the role of the NMDA receptor in various physiological processes. While it has several advantages, such as its high selectivity, its low solubility can make it difficult to administer in certain experimental settings. Nonetheless, there are several potential future directions for the use of 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one in scientific research, including the study of its effects on neuroinflammation and the development of more soluble derivatives.
Scientific Research Applications
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have an affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one has been used to study the role of the NMDA receptor in the development of addiction and the potential therapeutic effects of NMDA receptor antagonists in the treatment of addiction.
properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-4H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-8-5-3-4-6-9(8)12(14)10(11)13/h3-6,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCUWSVPBZFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N(C1=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)



![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)
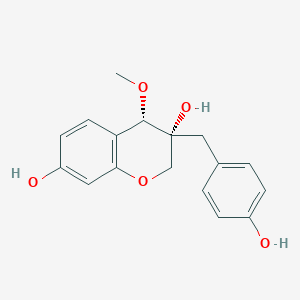
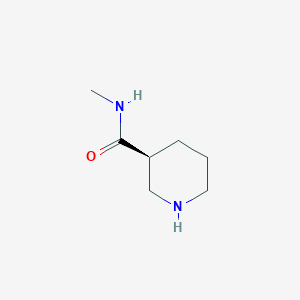

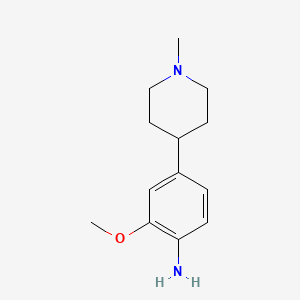

![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)
